molecular formula C50H47N5O5 B13402519 1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one

1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one

Cat. No.: B13402519
M. Wt: 797.9 g/mol
InChI Key: NZQXKFZEBWTEGC-UHFFFAOYSA-N
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Description

1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by multiple aromatic rings and functional groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining smaller molecules to form larger, more complex structures.

    Hydroxylation: Introducing hydroxyl groups to specific positions on the aromatic rings.

    Amination: Adding amino groups to the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one: Similar in structure but with variations in functional groups.

    This compound: Another related compound with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C50H47N5O5

Molecular Weight

797.9 g/mol

IUPAC Name

9-[3-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]butyl]-2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1H-purin-6-one

InChI

InChI=1S/C50H47N5O5/c1-58-43-27-23-39(24-28-43)49(37-15-7-3-8-16-37,38-17-9-4-10-18-38)54-48-52-46-45(47(57)53-48)51-35-55(46)32-31-36(33-56)34-60-50(40-19-11-5-12-20-40,41-21-13-6-14-22-41)42-25-29-44(59-2)30-26-42/h3-30,35-36,56H,31-34H2,1-2H3,(H2,52,53,54,57)

InChI Key

NZQXKFZEBWTEGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5CCC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC

Origin of Product

United States

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